molecular formula C16H13ClFN5O2 B11272198 N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272198
M. Wt: 361.76 g/mol
InChI Key: TUQUNZROOPLWPA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution reactions: Introduction of the chloro, methoxy, and fluoro groups can be done through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical and biological properties. These substituents can affect the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H13ClFN5O2

Molecular Weight

361.76 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O2/c1-25-13-7-2-9(17)8-12(13)20-16(24)14-15(22-23-21-14)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23)

InChI Key

TUQUNZROOPLWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

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